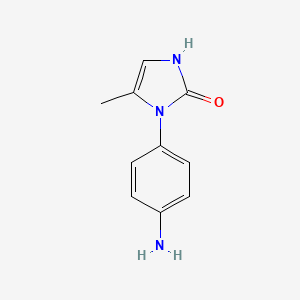

1-(4-Aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one

CAS No.:

Cat. No.: VC17648486

Molecular Formula: C10H11N3O

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11N3O |

|---|---|

| Molecular Weight | 189.21 g/mol |

| IUPAC Name | 3-(4-aminophenyl)-4-methyl-1H-imidazol-2-one |

| Standard InChI | InChI=1S/C10H11N3O/c1-7-6-12-10(14)13(7)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,14) |

| Standard InChI Key | SKOGZOYUUDQNLK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CNC(=O)N1C2=CC=C(C=C2)N |

Introduction

1-(4-Aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one is a heterocyclic compound featuring a five-membered imidazole ring. It is characterized by the presence of a phenyl group substituted at the 4-position with an amino group and a methyl group at the 5-position of the imidazole ring. This unique structure contributes to its diverse chemical properties and potential biological activities, including anticancer and antimicrobial effects .

Synthesis Methods

The synthesis of 1-(4-Aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one typically involves multi-step processes. One common method involves the reaction of 4-aminoacetophenone with methyl hydrazine to generate intermediates that can be cyclized under acidic or basic conditions to form the desired imidazole derivative. The reaction conditions often involve refluxing in polar solvents such as ethanol or methanol.

Biological Activities

Research indicates that compounds containing imidazole rings exhibit significant biological activities, including anticancer and antimicrobial properties. Specifically, 1-(4-Aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one has shown potential in inhibiting cancer cell proliferation and displaying mutagenic properties. Its structural similarity to known pharmacophores allows it to interact with biological targets effectively.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(4-Aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one. These include:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Aminophenyl)-3-methylimidazolidin-2-one | Contains a methyl group on the imidazolidine ring | Antimicrobial |

| 1-(4-Aminophenyl)-5-methylimidazole | Similar imidazole core but lacks ketone functionality | Anticancer |

| 5-Methyl-1H-imidazole | Basic imidazole structure without phenyl substitution | Antifungal |

Applications and Future Research Directions

The applications of 1-(4-Aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one span across medicinal chemistry and material science. Its potential as an anticancer agent makes it a candidate for further pharmaceutical development. Additionally, due to its unique chemical structure, it can be utilized in the synthesis of more complex organic molecules or as a building block in drug discovery processes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume